1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea
Description
1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 4-methylsulfonylphenyl group and a tetrahydrotriazolopyridine moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
1-[(4-methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-24(22,23)13-5-2-11(3-6-13)8-16-15(21)19-12-4-7-14-17-10-18-20(14)9-12/h2-3,5-6,10,12H,4,7-9H2,1H3,(H2,16,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXLGMKKSVMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC(=O)NC2CCC3=NC=NN3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea typically involves the following steps:
Formation of the Tetrahydrotriazolopyridine Moiety: This can be achieved by reacting enaminonitriles with benzohydrazides under microwave irradiation.
Introduction of the 4-Methylsulfonylphenyl Group: The 4-methylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction using appropriate sulfonyl chlorides and phenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of microwave irradiation and eco-friendly conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazolopyridine moieties using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in cellular signaling .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyridine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are explored for their medicinal properties.
Uniqueness: 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea is unique due to the presence of the 4-methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
